molecular formula C17H20FN3S B5691255 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea

1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea

Cat. No.: B5691255
M. Wt: 317.4 g/mol
InChI Key: MLEJCMBLQQWZQP-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea is a research chemical belonging to the organosulfur class of thiourea derivatives. Thiourea derivatives are recognized in scientific literature for their diverse biological activities and are frequently investigated as versatile intermediates in organic synthesis and medicinal chemistry research . The structure incorporates a 4-fluorophenyl group, a motif present in various bioactive molecules , and a diethylaminophenyl group, which can influence the compound's electronic properties and bioavailability . Researchers value this compound for exploring structure-activity relationships, particularly in the development of new pharmacologically active agents. Its potential research applications are rooted in the known properties of its structural class, which includes documented investigation into antibacterial, antioxidant, and anticancer activities in vitro . Furthermore, specific substituted thiourea analogs have been studied for their cytotoxic activity, with some demonstrating potent effects against human cancer cell lines and the ability to induce apoptosis (programmed cell death) . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted before handling. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3S/c1-3-21(4-2)16-11-9-15(10-12-16)20-17(22)19-14-7-5-13(18)6-8-14/h5-12H,3-4H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEJCMBLQQWZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-(Diethylamino)aniline with 4-Fluorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigations using various cancer cell lines have shown promising results, indicating potential use as a lead compound in cancer therapy.

Enzyme Inhibition

The structural features of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea suggest it may interact with specific enzymes. Molecular docking studies can elucidate its binding affinities to target enzymes, which is crucial for understanding its mechanism of action. This compound may serve as a scaffold for developing enzyme inhibitors, particularly in the context of diseases where enzyme dysregulation plays a critical role.

Antimicrobial Properties

Thiourea derivatives have been shown to possess antimicrobial activity. The presence of the diethylamino group and fluorine substituent may enhance the compound's efficacy against various bacterial and fungal strains. Future studies could focus on evaluating the antimicrobial spectrum and mechanisms underlying this activity.

Photophysical Properties

The unique electronic structure of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea makes it a candidate for applications in organic electronics and photonics. Research into its photophysical properties could lead to advancements in organic light-emitting diodes (OLEDs) or solar cells, where efficient light absorption and emission are critical.

Sensor Development

Due to its chemical reactivity, this compound could be utilized in the development of chemical sensors. Its ability to interact with various analytes can be exploited for detecting specific ions or molecules, offering potential applications in environmental monitoring and biomedical diagnostics.

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study BEnzyme InteractionIdentified potential binding sites on target enzymes via molecular docking simulations.
Study CAntimicrobial ActivityShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Alkoxy-substituted analogs (e.g., hexyloxy) show high yields (~90–93%) due to improved solubility during synthesis .

Enzyme Inhibition

  • Quinazoline-Thiourea Hybrids (e.g., 10u): Exhibit potent inhibition of EGFR and VEGFR-2 (IC₅₀ values in nanomolar range), comparable to Sorafenib. The 4-fluorophenyl group enhances selectivity for kinase domains .

Antimicrobial Activity

  • Hydrazone-Thiourea Hybrids: 1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea shows MIC = 0.49 μM against M. tuberculosis, surpassing isoniazid (INH) against resistant strains .
  • Halogenated Analogs : Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)-3-phenylthiourea) demonstrate moderate antibacterial activity, suggesting fluorine’s superior electronegativity enhances target binding .

Physicochemical Properties

Property 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea (Predicted) 1-(4-Fluorophenyl)-3-phenylthiourea 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea
LogP (Lipophilicity) ~3.5 (high) ~2.8 ~4.1
Solubility (DMSO) High Moderate Low
Melting Point N/A N/A N/A

Key Insight: The diethylamino group likely increases solubility in polar solvents compared to non-polar phenoxy groups .

Biological Activity

1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea is a synthetic organic compound notable for its diverse biological activities, primarily attributed to its thiourea moiety. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of diabetes management and cancer therapy. This article explores the biological activity of this compound, including its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N2_{2}S
  • Molecular Weight : Approximately 337.4 g/mol
  • Structural Features : The compound features a diethylamino group and a fluorophenyl group, which enhance its chemical reactivity and biological interaction profile.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of thiourea derivatives, including 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea. The compound demonstrates significant free radical scavenging activity, outperforming standard antioxidants like BHA and α-tocopherol in various assays such as DPPH and ABTS scavenging tests .

Enzyme Inhibition Studies

The compound has shown promising results in inhibiting key enzymes associated with carbohydrate metabolism, particularly:

  • α-Amylase : IC50_{50} of 53.307 nM
  • α-Glycosidase : IC50_{50} of 24.928 nM

These findings suggest that thiourea derivatives could be effective in managing diabetes by delaying carbohydrate absorption and controlling blood sugar levels .

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiourea derivatives:

  • Antioxidant Efficacy :
    • A comparative analysis showed that fluorophenyl thiourea derivatives exhibited antioxidant activity significantly higher than traditional antioxidants. This was assessed through multiple assays measuring reducing power and radical scavenging abilities .
  • Enzyme Inhibition :
    • In vitro studies demonstrated that the compound effectively inhibits α-amylase and α-glycosidase, enzymes critical for carbohydrate digestion. Such inhibition suggests potential use in developing anti-diabetic medications .
  • Anticancer Potential :
    • Preliminary investigations indicate that thiourea derivatives may possess anticancer properties, particularly against melanoma cells. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate these pathways fully .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50_{50} ValueReference
Antioxidant1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thioureaHigh (specific values not provided)
α-Amylase Inhibition1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea53.307 nM
α-Glycosidase Inhibition1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea24.928 nM
Anticancer ActivityThiourea DerivativesVaries (specific values not provided)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Diethylamino)phenyl]-3-(4-fluorophenyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiourea derivatives typically involves reacting substituted phenyl isothiocyanates with amines. For example, in structurally similar compounds like 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, controlled pH and temperature (e.g., 60–80°C in DMF) are critical to avoid side reactions like hydrolysis . Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry is essential to confirm purity and structure . For the target compound, optimize solvent choice (e.g., acetonitrile or DMF) and stoichiometric ratios of precursors.

Q. How can researchers validate the structural integrity of this thiourea derivative post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze chemical shifts for the thiourea (−NH−C(=S)−NH−) moiety (~10–12 ppm for NH protons in DMSO-d₆) and aromatic substituents .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical mass (e.g., C₁₇H₁₉FN₃S: 320.42 g/mol).
  • Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC₅₀ values to reference drugs like cisplatin .
  • Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How do electronic and steric effects of the diethylamino and 4-fluorophenyl groups influence this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The diethylamino group’s electron-donating nature may enhance nucleophilicity, while the 4-fluorophenyl group’s electronegativity could modulate binding to biological targets .
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing diethylamino with dimethylamino) and compare bioactivity to isolate substituent effects .

Q. What strategies can resolve contradictions in observed biological activity across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) explains inconsistent in vivo/in vitro results .
  • Structural Analogs : Test derivatives with modified substituents to determine if minor structural changes disproportionately affect activity .

Q. How can researchers integrate experimental and computational data to predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes and identify key residues (e.g., hydrogen bonds with thiourea’s sulfur) .

Q. What experimental designs are effective for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins .
  • In Vivo Models : Test in zebrafish embryos or murine xenografts for toxicity and efficacy, correlating results with in vitro data .

Technical Challenges and Solutions

Q. How can poor aqueous solubility of this thiourea derivative be addressed in pharmacological studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain compound stability .
  • Nanoformulations : Develop liposomal or PLGA-based nanoparticles to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

  • Methodological Answer :

  • HPLC-PDA : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%) and detect impurities .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

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